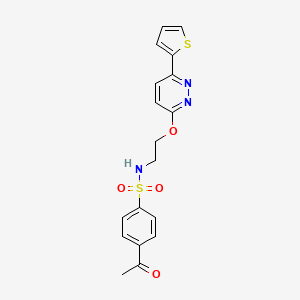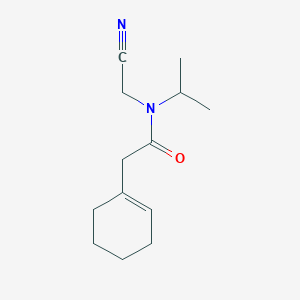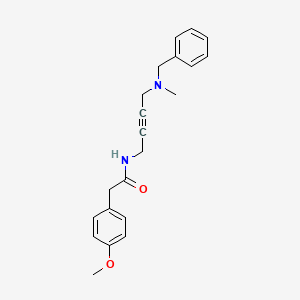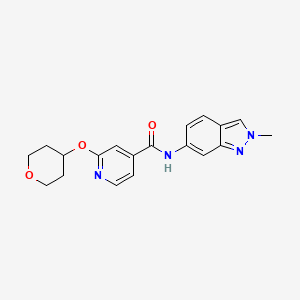
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained considerable attention in scientific research. It is a potent inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the inhibition of the activity of PARP-1 and PARP-2 enzymes. This inhibition leads to the accumulation of DNA damage and subsequent cell death. The compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as COX-2.
Biochemical and Physiological Effects:
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments include its potency and specificity for PARP-1 and PARP-2 enzymes. The compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its challenging synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One future direction is the development of more efficient synthesis methods to increase the availability of the compound. Another future direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action and potential side effects.
In conclusion, N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its potent inhibition of PARP-1 and PARP-2 enzymes makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps. The first step involves the synthesis of 2-(2-methyl-2H-indazol-6-yl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinamide in the presence of a base to yield the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and cell survival. Inhibition of these enzymes has been linked to the development of cancer and inflammation. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylindazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23-12-14-2-3-15(11-17(14)22-23)21-19(24)13-4-7-20-18(10-13)26-16-5-8-25-9-6-16/h2-4,7,10-12,16H,5-6,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVCMYLNZRMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2833676.png)
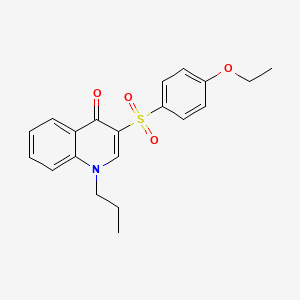

![N-(3-acetylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2833680.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide](/img/structure/B2833683.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2833692.png)
